

Technical Support Center: 1-(2-Cyanophenyl)-3-phenylurea (URB597)

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Compound of Interest

Compound Name: 1-(2-Cyanophenyl)-3-phenylurea

Cat. No.: B088482

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of **1-(2-Cyanophenyl)-3-phenylurea**, commonly known as URB597.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **1-(2-Cyanophenyl)-3-phenylurea** (URB597)?

A1: The primary molecular target of URB597 is Fatty Acid Amide Hydrolase (FAAH), an intracellular serine enzyme.[1] URB597 acts as a potent and selective inhibitor of FAAH by irreversibly carbamylating a catalytic serine residue in the enzyme's active site.[2][3][4] This inhibition leads to an increase in the levels of endogenous FAAH substrates, such as the endocannabinoid anandamide.[1][5]

Q2: What are the known off-target effects of URB597?

A2: While URB597 is highly selective for FAAH in the brain, it has been shown to interact with other enzymes, particularly in peripheral tissues.[6][7][8] The most documented off-target effects include the inhibition of several other serine hydrolases, such as carboxylesterases, especially in the liver.[3][6][8] Additionally, some studies suggest that URB597 can reduce the expression of tyrosine hydroxylase through a mechanism independent of FAAH and CB1 receptor activation, potentially involving abnormal-cannabidiol-sensitive receptors and PPARs.[9][10]

Q3: How can I minimize the off-target effects of URB597 in my experiments?

A3: Minimizing off-target effects is crucial for data integrity. Here are several strategies:

- **Dose-Response Analysis:** Conduct a thorough dose-response analysis to determine the lowest effective concentration of URB597 that inhibits FAAH activity without engaging off-targets.
- **Use of a More Selective Inhibitor:** For comparative studies, consider using a second-generation FAAH inhibitor with a better selectivity profile, such as PF-3845, which has shown fewer off-target interactions with other serine hydrolases.[\[6\]](#)[\[8\]](#)
- **Control Experiments:** Include appropriate controls in your experimental design. This includes vehicle controls and, if possible, a control compound with a different chemical scaffold that also inhibits FAAH.
- **Tissue-Specific Considerations:** Be aware that off-target effects of URB597 are more prominent in peripheral tissues like the liver compared to the brain.[\[6\]](#)[\[7\]](#)[\[8\]](#) Interpret data from peripheral tissues with caution and consider using methods to confirm target engagement.
- **Off-Target Validation:** If you suspect off-target effects are influencing your results, directly measure the activity of known off-target enzymes, such as carboxylesterases, in your experimental system.

Q4: What are the key differences in selectivity between URB597 and other FAAH inhibitors like PF-3845?

A4: While both URB597 and PF-3845 are potent FAAH inhibitors, they exhibit different selectivity profiles. Activity-based protein profiling (ABPP) has shown that PF-3845 is highly selective for FAAH and does not significantly inhibit other serine hydrolases in various tissues, even at high concentrations.[\[6\]](#)[\[8\]](#) In contrast, URB597 can inhibit several other serine hydrolases, particularly in the liver.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Data Presentation

Table 1: Comparison of IC₅₀ Values for FAAH Inhibition

Compound	Species	Tissue	IC ₅₀ (nM)	Reference
URB597	Rat	Brain Membranes	5	[1]
URB597	Human	Liver Microsomes	3	[1]

Table 2: In Vivo FAAH Inhibition

Compound	Species	Route of Administration	ID ₅₀ (mg/kg)	Reference
URB597	Rat	Intraperitoneal (i.p.)	0.15	[1]

Table 3: Selectivity Profile of FAAH Inhibitors

Compound	Target	Off-Targets (especially in liver)	Reference
URB597	FAAH	Carboxylesterases, other serine hydrolases	[6][7][8]
PF-3845	FAAH	Minimal to no inhibition of other serine hydrolases	[6][8]

Experimental Protocols

Protocol 1: Fluorometric FAAH Activity Assay

This protocol is adapted from commercially available kits and published methods for measuring FAAH activity.[11][12][13][14][15]

Materials:

- Tissue homogenate or cell lysate
- FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
- FAAH substrate (e.g., AMC-arachidonoyl amide)
- URB597 or other test compounds
- FAAH inhibitor for background control (e.g., a known potent FAAH inhibitor)
- 96-well black microplate
- Fluorometric microplate reader (Excitation/Emission = ~360/465 nm for AMC)

Procedure:

- **Sample Preparation:** Prepare tissue homogenates or cell lysates in FAAH Assay Buffer on ice. Determine the protein concentration of your samples.
- **Reaction Setup:** In a 96-well plate, add your sample to wells containing FAAH Assay Buffer. Include wells for a vehicle control, your test compound (URB597 at various concentrations), and a background control (sample with a saturating concentration of a known FAAH inhibitor).
- **Pre-incubation:** Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- **Initiate Reaction:** Add the FAAH substrate to all wells to initiate the enzymatic reaction.
- **Measurement:** Immediately begin measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes.
- **Data Analysis:** Calculate the rate of reaction (change in fluorescence over time) for each well. Subtract the rate of the background control from all other readings. Determine the percent inhibition for each concentration of URB597 and calculate the IC₅₀ value.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol provides a general workflow for assessing the selectivity of an inhibitor across the serine hydrolase family.^{[6][8]}

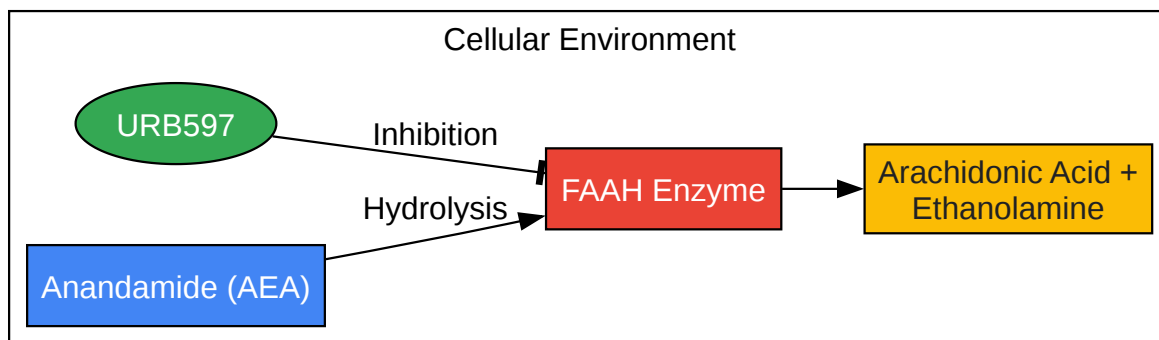
Materials:

- Proteome lysates (e.g., from brain and liver tissues)
- URB597 or other test compounds
- Fluorophosphonate (FP)-rhodamine probe
- SDS-PAGE gels
- Fluorescence gel scanner

Procedure:

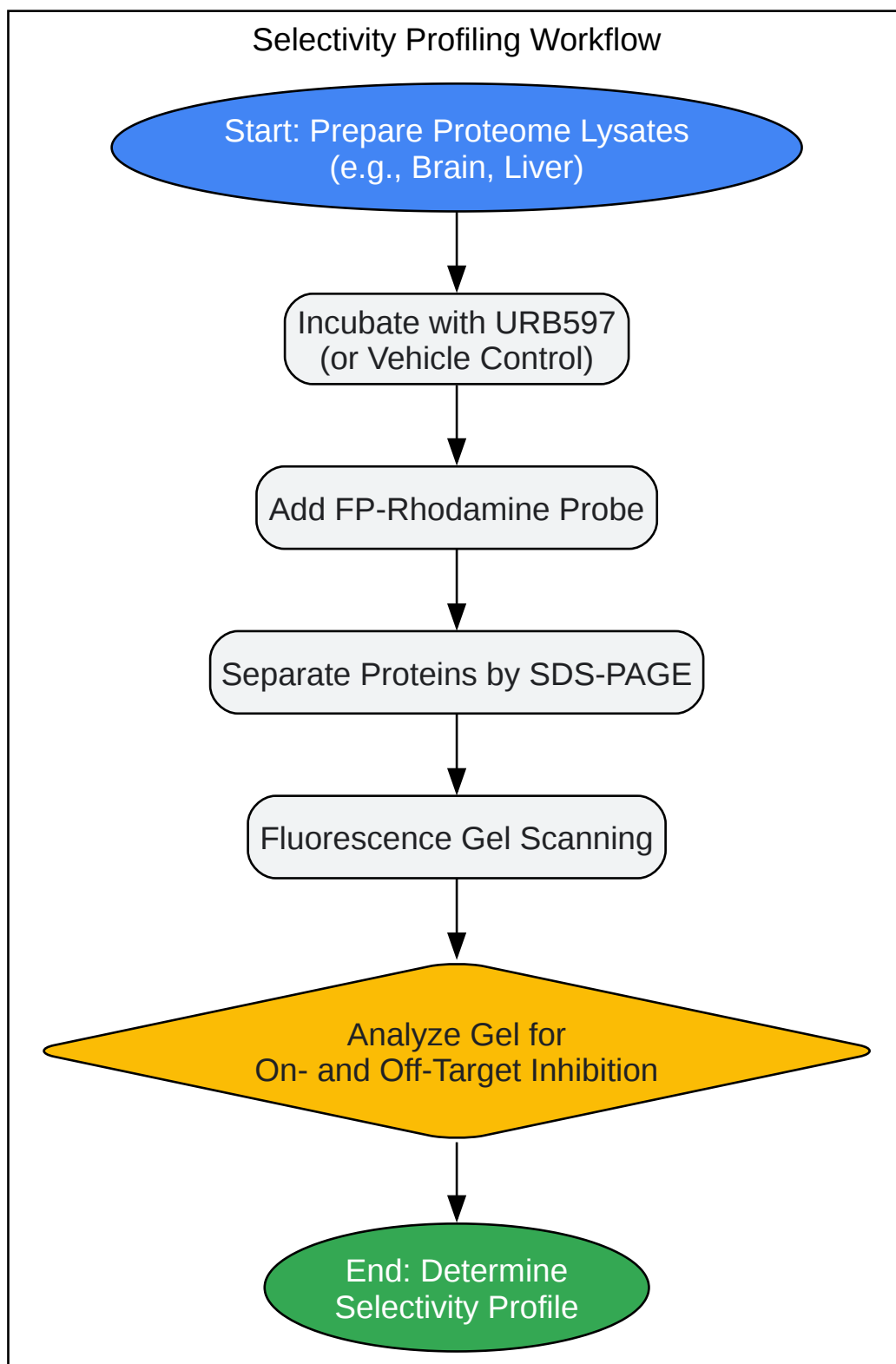
- **Proteome Labeling:** Incubate the proteome lysates with varying concentrations of URB597 or a vehicle control for a specified time (e.g., 30 minutes at room temperature).
- **Probe Reaction:** Add the FP-rhodamine probe to the lysates and incubate to label the active sites of serine hydrolases that were not blocked by the inhibitor.
- **SDS-PAGE:** Quench the labeling reaction and separate the proteins by SDS-PAGE.
- **Visualization:** Visualize the labeled proteins using a fluorescence gel scanner.
- **Analysis:** A decrease in the fluorescence intensity of a band in the inhibitor-treated lanes compared to the vehicle control indicates that the inhibitor has bound to that particular serine hydrolase. The band corresponding to FAAH should show a dose-dependent decrease in fluorescence. Any other bands that show a decrease in fluorescence represent potential off-targets.

Visualizations



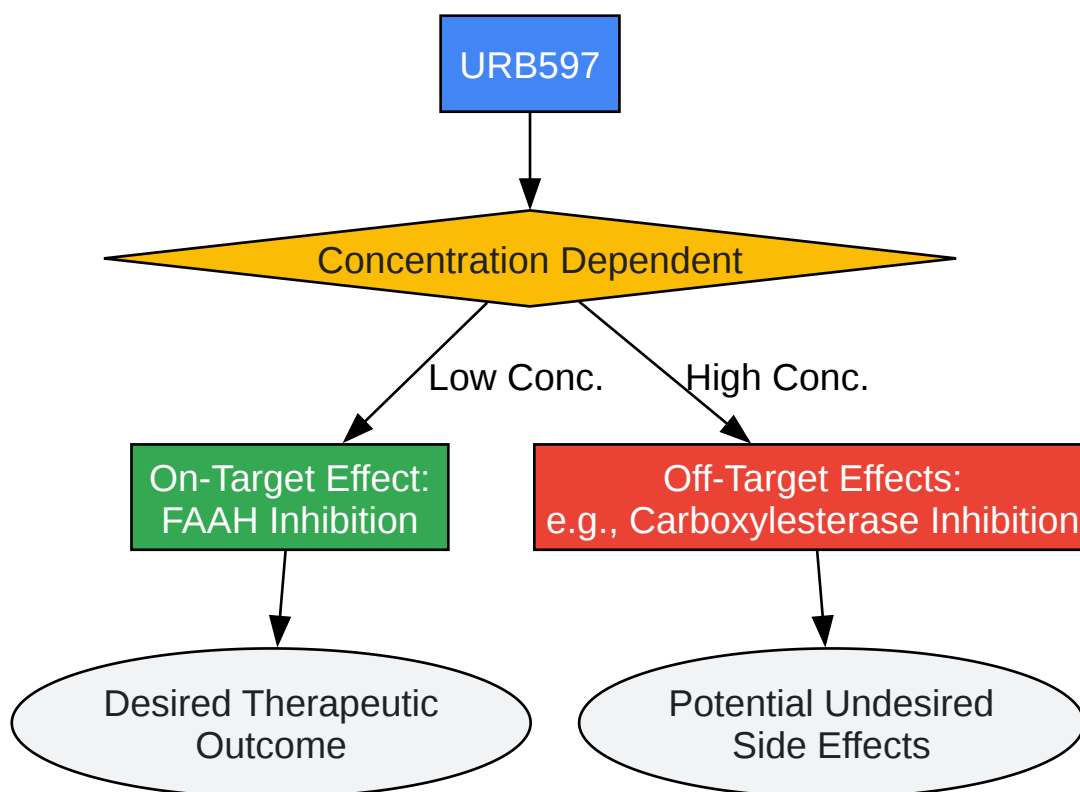
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Caption: Mechanism of FAAH inhibition by URB597.



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Caption: Workflow for competitive ABPP.



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Caption: Concentration-dependent effects of URB597.

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